molecular formula C9H6INO2S2 B1620739 (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 329002-53-1

(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B1620739
M. Wt: 351.2 g/mol
InChI Key: BTMHRRFXALZZLQ-UHFFFAOYSA-N
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Description

“(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the following properties:



  • Molecular formula: C~9~H~6~INO~2~S~2~

  • Molecular weight: 351.2 g/mol

  • Synonyms: None provided in the available information



Synthesis Analysis

The synthesis of this compound involves specific chemical reactions and procedures. Unfortunately, I do not have access to detailed synthetic pathways for this specific compound. However, further research in relevant literature may provide insights into its synthesis.



Molecular Structure Analysis

The compound has a hexagonal crystal structure with P6~3~/mmc symmetry. It shares structural similarities with the prototypical non-centrosymmetric relaxor ferroelectric, PbMg~1/3~Nb~2/3~O~3~.



Chemical Reactions Analysis

The mechanism of action of this compound is not explicitly provided in the available information. Further research is needed to understand its specific chemical reactions and interactions.



Physical And Chemical Properties Analysis

Unfortunately, detailed physical and chemical properties (such as melting point, solubility, etc.) are not available in the provided information. Further investigation would be necessary to determine these properties.


Scientific Research Applications

Synthesis and Biological Activity

A noteworthy aspect of scientific research involving (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives focuses on their synthesis and potential as biological agents. The microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, including compounds structurally related to (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, has been explored for potential applications as GSK-3 inhibitors, indicating a route towards therapeutic applications in diseases where GSK-3 is implicated (Kamila & Biehl, 2012). Moreover, the synthesis and evaluation of a series of 5-[[2-(ω-carboxyalkoxy)aryl]methylene]-4-oxo-2-thioxothiazolidine derivatives have demonstrated significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, showcasing the compound's potential in therapeutic applications (Murata, Fujitani, & Mizuta, 1999).

Anticancer and Antiangiogenic Properties

Research has also highlighted the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives in in vivo models. Notably, novel thioxothiazolidin-4-one derivatives have been synthesized and investigated for their ability to inhibit tumor growth and tumor-induced angiogenesis in mouse models. These compounds significantly reduced ascites tumor volume, cell number, and enhanced the life span of mice bearing tumors, suggesting their potential as anticancer agents with the ability to suppress tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Chemical Synthesis and Material Science Applications

In addition to biological applications, derivatives of (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one have been explored in material science and chemical synthesis. For instance, the chemoselective reactions of related compounds with diazomethanes to yield spirocyclopropane derivatives or C-methylated products underpin the compound's utility in synthetic organic chemistry and potential material science applications, such as in the development of new organic materials with specific electronic or structural properties (Seyfried, Linden, Mlostoń, & Heimgartner, 2009).

Safety And Hazards

No specific safety information related to this compound is provided. As with any chemical substance, caution should be exercised during handling, storage, and disposal. Consult relevant safety data sheets and follow proper safety protocols.


Future Directions

Research on “(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one” should focus on:



  • Investigating its potential applications in various fields (e.g., pharmaceuticals, materials science).

  • Exploring its effects on biological systems and cellular pathways.

  • Developing safer and more efficient synthetic routes.

  • Assessing its environmental impact and biodegradability.


Please note that the information provided here is based on available data, and further research is recommended for a comprehensive understanding of this compound.


properties

IUPAC Name

5-[(5-iodofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2S2/c1-11-8(12)6(15-9(11)14)4-5-2-3-7(10)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMHRRFXALZZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)I)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361531
Record name (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Iodofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

CAS RN

329002-53-1
Record name (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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